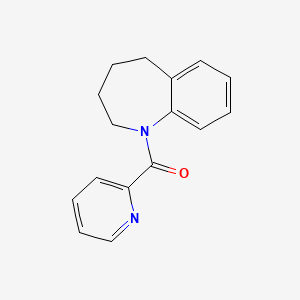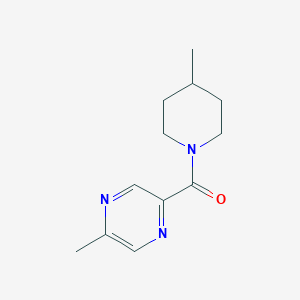
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone, also known as PTTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTTM is a heterocyclic compound that has a benzazepine ring and a pyridine ring in its structure.
Mecanismo De Acción
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone acts as a dopamine D3 receptor antagonist, which means it blocks the binding of dopamine to the D3 receptor. This leads to a decrease in the activity of the dopamine pathway, which is involved in various neurological and psychiatric disorders. By blocking the dopamine D3 receptor, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has potential therapeutic effects in the treatment of conditions such as schizophrenia, addiction, and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone are still being studied. However, it has been shown to have potential therapeutic effects in various conditions. Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to decrease the activity of the dopamine pathway, which is involved in various neurological and psychiatric disorders. By blocking the dopamine D3 receptor, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has potential therapeutic effects in the treatment of conditions such as schizophrenia, addiction, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has shown potential therapeutic effects in various conditions. However, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone also has limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has not been extensively studied in vivo, which limits our understanding of its potential therapeutic effects.
Direcciones Futuras
There are several future directions for research on Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone. One direction is to further investigate its potential as a dopamine D3 receptor antagonist. This could lead to the development of new drugs for the treatment of conditions such as schizophrenia, addiction, and Parkinson's disease. Another direction is to investigate its potential as a lead compound for the development of new drugs. This could lead to the development of new drugs with improved therapeutic effects and fewer side effects. Finally, further studies on the biochemical and physiological effects of Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone are needed to fully understand its potential therapeutic effects.
Métodos De Síntesis
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone can be synthesized through a multi-step process. The first step involves the synthesis of 2,3,4,5-tetrahydro-1-benzazepine, which can be achieved through the catalytic hydrogenation of phenyl-1,2,3,4-tetrahydroisoquinoline. The second step involves the synthesis of pyridin-2-ylmethyl ketone through the reaction of pyridine with acetic anhydride. Finally, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is synthesized through the reaction of 2,3,4,5-tetrahydro-1-benzazepine and pyridin-2-ylmethyl ketone in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has shown potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been studied for its potential as a dopamine D3 receptor antagonist. In pharmacology, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been studied for its potential as an antipsychotic agent. In medicinal chemistry, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been studied for its potential as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(14-9-3-5-11-17-14)18-12-6-4-8-13-7-1-2-10-15(13)18/h1-3,5,7,9-11H,4,6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTDOTZOYDOABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)

![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)

![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)
![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)

![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)

![2-cyclopent-2-en-1-yl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7513748.png)


![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)